3-Fluoranthenesulfonic acid
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Overview
Description
3-Fluoranthenesulfonic acid is an organic compound with the molecular formula C16H10O3S. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a sulfonic acid group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenesulfonic acid typically involves the sulfonation of fluoranthene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where fluoranthene is reacted with sulfur trioxide in the presence of a catalyst. This method allows for efficient production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoranthenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoranthenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoranthenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Methanesulfonic acid: Commonly used in electroplating and as a catalyst in organic reactions.
Benzenesulfonic acid: Used in the production of detergents and as a catalyst in various chemical processes.
Uniqueness of 3-Fluoranthenesulfonic Acid: What sets this compound apart is its unique structure, which combines the properties of fluoranthene with the reactivity of a sulfonic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
13254-68-7 |
---|---|
Molecular Formula |
C16H10O3S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
fluoranthene-3-sulfonic acid |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,(H,17,18,19) |
InChI Key |
VBFORDFEGCAGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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